molecular formula C18H19N5O4 B2439672 Ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate CAS No. 895011-28-6

Ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate

Cat. No. B2439672
M. Wt: 369.381
InChI Key: WJKCEJDGECGLSH-UHFFFAOYSA-N
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Description

This compound is a derivative of 2-aminopyrimidine . 2-Aminopyrimidines are known for their antitrypanosomal and antiplasmodial activities . They are prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .


Synthesis Analysis

The synthesis of similar compounds often involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The yield of such reactions can be quite high, as indicated by a reported yield of 88% .


Chemical Reactions Analysis

The compound, being an ester, can undergo a variety of reactions. For instance, esters react with ammonia and primary or secondary alkyl amines to yield amides in a reaction called aminolysis .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) explores the synthesis of novel pyrazolopyrimidines derivatives, aiming for anticancer and anti-5-lipoxygenase agents. Their approach involves condensation and esterification processes to produce new ester-linked pyrazolopyrimidinones hybrids. Compounds were screened for cytotoxic and 5-lipoxygenase inhibition activities, revealing structure-activity relationships (Rahmouni et al., 2016).

Heterocyclic Synthesis with Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates

Mohareb et al. (2004) describe the preparation of Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and their reactivity towards various active methylene reagents to yield pyran, pyridine, and pyridazine derivatives. This highlights a synthetic approach to polyfunctionally substituted heterocycles (Mohareb et al., 2004).

Antimicrobial and Anticancer Agents

Hafez et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds were tested for in vitro antimicrobial and anticancer activity, with several exhibiting significant potential. This research underlines the importance of novel pyrazolopyrimidin derivatives in developing new therapeutic agents (Hafez et al., 2016).

Chemical Properties and Reactions

Youssef et al. (2011) investigate the preparation and reactions of 2-Methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one. The compound displayed excellent biocidal properties against a range of bacteria and fungi, showcasing the diverse biological activities of pyrazolopyrimidinone derivatives (Youssef et al., 2011).

Future Directions

The compound could potentially be explored further for its antitrypanosomal and antiplasmodial activities . Additionally, modifications to the compound could be made to enhance its activity or reduce potential side effects.

properties

IUPAC Name

ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-3-27-16(25)9-19-15(24)10-22-11-20-17-13(18(22)26)8-21-23(17)14-7-5-4-6-12(14)2/h4-8,11H,3,9-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKCEJDGECGLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate

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